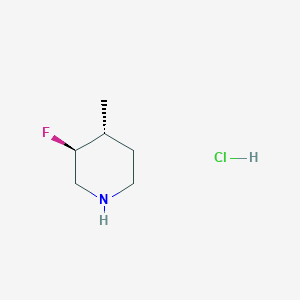

trans-3-Fluoro-4-methylpiperidine hydrochloride

描述

属性

IUPAC Name |

(3S,4R)-3-fluoro-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOIZMQEPDOLEK-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves multi-step organic synthesis starting from fluorinated aromatic or aliphatic precursors. The key steps include:

- Formation of fluorinated intermediates such as fluorocinnamic acid esters or fluorophenyl-substituted piperidines.

- Cyclization or ring-closure reactions to form piperidine rings with controlled stereochemistry.

- Reduction and functional group transformations to introduce the methyl and fluoro substituents at the 3- and 4-positions, respectively.

- Conversion to the hydrochloride salt for isolation and purification.

Detailed Preparation Method from Patent CN104402800A

A comprehensive preparation route for a closely related compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, provides insight into the preparation of fluorinated piperidines, which can be adapted or related to this compound synthesis.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-fluoroethyl cinnamate | React p-fluorobenzaldehyde with triethyl phosphonoacetate in dehydrated alcohol with potassium hydroxide at 20-25°C for 13 hours | Mass ratio p-fluorobenzaldehyde : phosphonoacetate = 1:1.3-1.4 |

| 2 | Cyclization to piperidinedione | React 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate in dehydrated alcohol with sodium ethylate at -15 to 5°C, incubate 13 hours, adjust pH to 5-6 | Mass ratio 4-fluoro cinnamic acid ethyl ester : N-methylamino carbonyl ethyl acetate = 1:0.85-0.9 |

| 3 | Reduction and ring closure | React cyclocomplex dioxopiperidine with potassium borohydride in tetrahydrofuran (THF) at 35°C, followed by addition of boron trifluoride diethyl etherate below 15°C, then hydrochloric acid treatment | Reaction at 28°C for 15 hours, followed by cooling and acid work-up |

| 4 | Purification | Extraction with dimethylbenzene and water at 80°C, pH adjustment to 9, drying, recrystallization from sherwood oil, centrifugation, and drying | Final product purity ~98.57%, yield 87.2% |

- High purity and yield.

- Simple and low-energy process.

- Cost-effective due to straightforward reagents and conditions.

Reaction Scheme Summary:

- Aldehyde + phosphonoacetate → fluorocinnamate ester

- Fluorocinnamate + N-methylaminocarbonylethyl acetate → cyclized piperidinedione

- Reduction with potassium borohydride + BF3·OEt2 → trans-fluorinated piperidine

- Acid treatment and purification → hydrochloride salt

This method exemplifies a stereoselective approach to fluorinated piperidines with controlled trans-configuration.

Alternative Preparation Insights from US Patent US4585777A

This patent describes the preparation of trans-4-(4-fluorophenyl)-3-substituted piperidines, including methylated derivatives, which are structurally related to this compound.

- Use of methylamine hydrochloride and 4-fluoro-α-methylstyrene in formaldehyde solution to form fluorinated intermediates.

- Reflux and extraction steps to isolate the base compound.

- Formation of tartrate salts for purification and stereochemical resolution.

- Conversion of free base to hydrochloride salt by evaporation with concentrated hydrochloric acid in ethanol.

- Use of chloroformic acid phenylester for further functionalization in some examples.

| Compound ID | Melting Point (°C) | Salt Form | Substituents | Optical Activity | Trans/Cis Ratio | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 8032 | 180-182 | HCl | Me at N, 4-F at phenyl | (+) trans | High | - | Example 8 |

| 8033 | 178-179 | HCl | Me at N, 4-F at phenyl | (-) trans | High | - | Example 5 |

| 7080 | 165-168 | HCl | H at N, 4-F at phenyl | (-) trans | High | - | Example 6 |

This patent emphasizes stereochemical control and salt formation for purification, which are critical for pharmaceutical-grade compounds.

Comparative Analysis of Preparation Conditions

| Parameter | Patent CN104402800A Method | Patent US4585777A Method |

|---|---|---|

| Starting Materials | p-Fluorobenzaldehyde, triethyl phosphonoacetate | Methylamine hydrochloride, 4-fluoro-α-methylstyrene |

| Key Reagents | Potassium hydroxide, sodium ethylate, potassium borohydride, BF3·OEt2 | Formaldehyde, chloroformic acid phenylester |

| Reaction Temperature | 20-35°C (with cooling steps) | Reflux (~70°C) |

| Reaction Time | 13-15 hours per step | 3 hours reflux, plus additional processing |

| Purification | Extraction, recrystallization, drying | Salt formation (tartrate), recrystallization |

| Yield | ~87% | Not specified, but high purity isolated |

| Product Form | Hydrochloride salt | Hydrochloride salt or tartrate salt |

Research Findings and Notes

- The stereoselectivity in these methods is achieved by careful control of temperature, reagent addition rates, and pH during cyclization and reduction steps.

- Boron trifluoride diethyl etherate plays a crucial role in stereoselective reduction and ring closure, favoring the trans isomer.

- The use of sodium ethylate and potassium borohydride provides mild reducing conditions compatible with fluorinated substrates.

- Purification by recrystallization from solvents like sherwood oil or formation of tartrate salts enhances enantiomeric purity.

- The final hydrochloride salt form improves compound stability and facilitates handling.

Summary Table: Preparation Method Overview

| Step | Reaction | Reagents | Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Aldol-type condensation | p-Fluorobenzaldehyde + triethyl phosphonoacetate | 20-25°C, 13 h, KOH catalyst | Fluorocinnamate ester | High yield |

| 2 | Cyclization | Fluorocinnamate + N-methylaminocarbonylethyl acetate | -15 to 5°C, 13 h, NaOEt catalyst | Piperidinedione intermediate | Moderate yield |

| 3 | Reduction & ring closure | Potassium borohydride + BF3·OEt2 in THF | 15-35°C, 15 h | trans-Fluorinated piperidine | High yield |

| 4 | Acid work-up & purification | HCl, extraction, recrystallization | Room temp to 80°C | Hydrochloride salt | Purity >98%, yield ~87% |

化学反应分析

Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: N-oxides

Reduction: Corresponding amines

Substitution: Various substituted piperidines

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry:

Trans-3-Fluoro-4-methylpiperidine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique fluorinated structure enhances its utility in developing pharmaceuticals and agrochemicals. The fluorine atom increases the compound's binding affinity to various biological targets, making it valuable in medicinal chemistry .

Synthetic Routes:

The synthesis typically involves the fluorination of 4-methylpiperidine using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). In industrial settings, continuous flow reactors are employed to optimize yield and purity.

Biological Research

Pharmacological Studies:

In biological contexts, this compound is utilized to investigate the effects of fluorinated compounds on biological systems. It acts as a model compound for studying interactions with enzymes and receptors. The introduction of fluorine is believed to enhance the selectivity and potency of these interactions .

Potential Therapeutic Applications:

Research indicates that this compound may have therapeutic potential for treating central nervous system disorders. Its ability to penetrate the blood-brain barrier enhances its efficacy as a drug candidate . Ongoing studies focus on its role in modulating enzyme activity and receptor pathways, which could lead to novel drug formulations.

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique properties facilitate the development of new polymers and coatings that require specific chemical characteristics .

Case Studies

-

CNS Drug Development:

A study highlighted the use of this compound in developing drugs targeting CNS disorders. The compound's ability to enhance binding affinity for specific receptors was noted as a significant advantage in creating effective treatments . -

Cancer Research:

Another study explored its application in cancer therapy, demonstrating that derivatives of this compound exhibited cytotoxicity against tumor cells, suggesting potential for further development as anticancer agents .

作用机制

The mechanism of action of trans-3-Fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors and enzymes, leading to increased biological activity . The compound can modulate the activity of neurotransmitter receptors in the central nervous system, making it a potential candidate for the treatment of neurological disorders .

相似化合物的比较

Chemical Identity :

Key Features :

- The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity.

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

Structural Differences :

- Features a bulky diphenylmethoxy group at the 4-position, significantly increasing molecular weight and steric hindrance compared to the target compound.

Functional Implications :

- The diphenylmethoxy group may enhance binding to lipophilic targets (e.g., neurotransmitter receptors), but its size could limit blood-brain barrier permeability.

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

- CAS No.: 1779974-06-9

- Molecular Formula: Not explicitly provided, but inferred as C₇H₁₀F₂NO₂·HCl (approximate molecular weight ~225.62 g/mol) .

Structural Differences :

- Contains two fluorine atoms at the 3-position and a methyl ester group at the 4-position.

Functional Implications :

3-(2-Methylphenoxy)piperidine Hydrochloride

Structural Differences :

- Incorporates a 2-methylphenoxy group at the 3-position, introducing aromaticity and increased lipophilicity.

- Higher molecular weight (227.73 vs. 153.63 g/mol) suggests differences in pharmacokinetics, such as volume of distribution.

Functional Implications :

trans-4-Fluoro-3-methoxypyrrolidine HCl

Structural Differences :

- Pyrrolidine ring (5-membered) vs. piperidine (6-membered), reducing ring size and conformational flexibility.

- Methoxy group at the 3-position instead of methyl, altering electronic and steric properties.

Functional Implications :

- The smaller ring may improve binding selectivity to compact active sites in enzymes.

4-(3-Methoxyphenyl)piperidine Hydrochloride

Structural Differences :

- Similar molecular weight to 3-(2-methylphenoxy)piperidine hydrochloride but distinct substitution patterns.

Functional Implications :

- The methoxy group may enhance interactions with neurotransmitter transporters, common in antidepressant design.

- Comparative solubility data are lacking, but the aromatic group likely increases logP compared to the target compound .

生物活性

trans-3-Fluoro-4-methylpiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula: CHClF

- Molecular Weight: Approximately 153.63 g/mol

- Structure: The compound features a piperidine ring with a fluorine atom at the 3-position and a methyl group at the 4-position, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The presence of the fluorine atom is known to enhance binding affinity, which may lead to altered receptor activity and subsequent biological effects. Preliminary studies suggest potential interactions with:

- Opioid Receptors: Indicating possible analgesic properties.

- Neurotransmitter Systems: Implicating roles in central nervous system disorders.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its applications include:

- CNS Disorders: Investigated for potential therapeutic effects on conditions such as depression and anxiety.

- Cancer Research: Studies suggest it may have anticancer properties, showing cytotoxicity in certain tumor cell lines.

- Drug Development: Used as a building block in synthesizing new pharmaceuticals due to its ability to introduce fluorine into various chemical frameworks.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoropiperidine | Lacks methyl group at 4-position | Basic structural analog |

| 4-Methylpiperidine | Lacks fluorine at 3-position | Non-fluorinated variant |

| trans-4-Fluoro-3-methylpiperidine | Positional isomer | Different biological activity due to position change |

Case Studies and Research Findings

- Anticancer Activity:

-

Neuropharmacological Effects:

- In vitro studies indicate that the compound may modulate neurotransmitter systems, which could lead to novel treatments for neurological disorders .

- Synthetic Applications:

常见问题

Q. How can the synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride be optimized for yield and purity under varying solvent and base conditions?

- Methodological Answer : Optimizing synthesis involves selecting solvent systems (e.g., amides, sulfoxides, cyclic ethers) and bases to enhance hydrolysis efficiency. For example, using DMF with KOH at 70°C for 6 hours improves yields by stabilizing intermediates and reducing side reactions. Systematic testing of solvent mixtures (e.g., DMSO/THF) and reaction monitoring via TLC or HPLC ensures reproducibility. Evidence from related piperidine syntheses highlights the importance of polar aprotic solvents in minimizing byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound and distinguishing it from structural analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the stereochemistry of the trans configuration and fluorine placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and absolute configuration. Comparative analysis with analogs (e.g., cis-isomers) using HPLC with chiral columns can resolve enantiomeric impurities .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic degradation in aqueous buffers at varying pH (2–12) identifies susceptibility to hydrolysis, while photostability under UV light assesses radical-mediated breakdown. Degradation products (e.g., de-fluorinated or oxidized derivatives) are characterized via tandem MS and compared to synthetic standards .

Advanced Research Questions

Q. What computational strategies predict reaction pathways and intermediates in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model the fluorination step’s energy profile, identifying transition states and intermediates. Reaction path search algorithms (e.g., GRRM) combined with experimental validation (e.g., in situ IR spectroscopy) reduce trial-and-error. ICReDD’s integrated approach uses quantum chemistry to predict solvent effects and base strength, narrowing optimal conditions .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies using in vitro hepatocyte assays and LogP measurements quantify lipophilicity changes. Molecular dynamics simulations of membrane permeability (e.g., blood-brain barrier penetration) correlate fluorine’s position with bioavailability. Pharmacokinetic profiling in rodent models validates computational predictions .

Q. How can contradictory biological activity data across studies be resolved through methodological standardization?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization involves:

- Replicating assays under controlled conditions (e.g., identical ATP concentrations in kinase inhibition studies).

- Using isothermal titration calorimetry (ITC) to validate binding constants.

- Cross-referencing with orthogonal assays (e.g., SPR for affinity vs. functional cell-based assays).

Meta-analyses of published data, adjusted for experimental variables, clarify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。